diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate
Overview
Description
Diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate, also known as DAPD, is a pyrimidine analogue that has been extensively studied for its potential as an antiviral agent. DAPD has been shown to inhibit the replication of a number of viruses, including HIV-1, hepatitis B virus, and hepatitis C virus.
Mechanism of Action
Diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate inhibits viral replication by interfering with the synthesis of viral DNA. It is a nucleoside analogue that is incorporated into the growing viral DNA chain, causing premature termination of DNA synthesis. diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate is also a potent inhibitor of the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides, the building blocks of DNA.
Biochemical and Physiological Effects:
diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of viral DNA in infected cells, and to inhibit the production of viral particles. diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate is its broad-spectrum antiviral activity, which makes it a potentially useful therapeutic agent for a variety of viral infections. However, diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate has some limitations for lab experiments. It is a highly toxic compound, and its use requires careful handling and disposal. Additionally, diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate is not very soluble in water, which can make it difficult to work with in some experimental systems.
Future Directions
There are several potential future directions for research on diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate. One possibility is to investigate its potential as an antiviral agent for emerging viral infections, such as Zika virus or Ebola virus. Another possibility is to explore its potential as an anticancer agent, either alone or in combination with other chemotherapy drugs. Finally, further research is needed to better understand the mechanism of action of diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate, and to develop more effective and less toxic analogues.
Scientific Research Applications
Diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate has been extensively studied for its potential as an antiviral agent. It has been shown to inhibit the replication of a number of viruses, including HIV-1, hepatitis B virus, and hepatitis C virus. diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
ethyl 4-[[5-amino-2-(4-ethoxycarbonylanilino)-6-methylpyrimidin-4-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-4-31-21(29)15-6-10-17(11-7-15)26-20-19(24)14(3)25-23(28-20)27-18-12-8-16(9-13-18)22(30)32-5-2/h6-13H,4-5,24H2,1-3H3,(H2,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFVCZXNIMOPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2N)C)NC3=CC=C(C=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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